O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime is a chemical compound with the molecular formula C8H4F5NO and a molecular weight of 225.12 g/mol. It is characterized by the presence of a pentafluorobenzyl group attached to a formaldoxime moiety. This compound is typically encountered as a solid at room temperature, with a melting point around 24 °C and a flash point of 24 °C as well . The structure includes five fluorine atoms substituted on the benzene ring, which significantly influences its chemical properties and reactivity.
O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime can be synthesized through several methods. A common approach involves the reaction of pentafluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds via the formation of an oxime intermediate followed by subsequent modifications to yield the final product. The purity of synthesized compounds is typically assessed using gas chromatography .
This compound is primarily used in analytical chemistry as a derivatizing agent for carbonyl-containing compounds. Its ability to form stable derivatives facilitates improved detection and quantification in chromatographic techniques such as gas chromatography and liquid chromatography. Additionally, due to its unique structure, it may find applications in materials science and organic synthesis .
Studies on the interaction of O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime with various biological molecules are sparse but suggest potential interactions due to its electrophilic nature. The compound's reactivity towards nucleophiles makes it an interesting candidate for further investigation into its interaction profiles with proteins and other biomolecules .
O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime shares structural similarities with several other fluorinated oximes and benzyl derivatives. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
O-(Benzyl)formaldoxime | C8H9NO | Lacks fluorine substituents |
O-(Trifluoromethylbenzyl)formaldoxime | C9H7F3NO | Contains trifluoromethyl group instead |
O-(Pentafluorophenyl)formaldoxime | C13H8F5NO | Substituted phenyl group with five fluorines |
Uniqueness: The distinctive feature of O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime is the pentafluorobenzyl group that enhances its reactivity and solubility compared to non-fluorinated analogs. This fluorinated structure can lead to different physicochemical properties that may be advantageous in specific applications such as analytical chemistry.
O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime has the molecular formula C₈H₄F₅NO and a molecular weight of 225.12 g/mol. Its structure comprises a pentafluorobenzyl group (-C₆F₅CH₂O-) linked to a formaldoxime (-CH=N-OH) unit. The compound exists as a white or colorless crystalline solid at 20°C, with a melting point of 24°C.
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₄F₅NO | |
Molecular Weight | 225.12 g/mol | |
Physical State (20°C) | Solid | |
Melting Point | 24°C | |
Storage Temperature | Refrigerated (0–10°C) |
The IUPAC name O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime reflects its structural composition. Common synonyms include Formaldehyde O-2,3,4,5,6-PFBHA-oxime, Pentafluorobenzylformaldoxime, and Formaldehyde-O-(pentafluorophenylmethyl)oxime. The term PFBHA (pentafluorobenzyl hydroxylamine) is often used in derivatization contexts.
Synonym | CAS Number | Primary Application |
---|---|---|
Formaldehyde O-2,3,4,5,6-PFBHA-oxime | 86356-73-2 | Analytical derivatization |
Pentafluorobenzylformaldoxime | 86356-73-2 | Organic synthesis |
Formaldehyde-O-(pentafluorophenylmethyl)oxime | 86356-73-2 | Environmental monitoring |
The first reported synthesis of O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime dates to the 1970s, driven by the need for stable derivatizing agents in gas chromatography (GC). Key developments include:
Reaction Step | Reagents/Conditions | Outcome |
---|---|---|
Synthesis of PFBHA hydrochloride | 2,3,4,5,6-Pentafluorobenzyl bromide + N-hydroxyphthalimide | Intermediate for derivatization |
Hydrazinolysis | Hydrazine, acidic conditions | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride |
Derivatization of aldehydes | PFBHA + aldehyde, aqueous/organic solvent | Stable oxime derivatives for GC/LC |
Recent advances have focused on optimizing reaction conditions for solid-phase microextraction (SPME) and liquid chromatography (LC). For example:
Analytical Technique | Key Parameters | Performance Metrics |
---|---|---|
SPME Derivatization | Fiber loading: 87 mg/L PFBHA, 50°C | Detection limit: 4.6 ppbv (formaldehyde) |
LC with UV Detection | Gradient: acetonitrile-water, 200 nm | Resolution >1.5 for 13 oximes |
GC-ECD/MS | Electron-capture detection | Quantification of α-dicarbonyls |
The pentafluorobenzyl group introduces strong electron-withdrawing effects, enhancing the stability of the oxime product. This is critical for applications where analyte degradation is a concern. The fluorinated substituents also improve chromatographic performance by increasing volatility and reducing tailing in GC analyses.
The reaction with carbonyl compounds proceeds via nucleophilic attack by the hydroxylamine oxygen, forming a stable C=N-O bond. The mechanism is summarized below:
Aldehyde/Ketone + PFBHA → Oxime + H₂O
This reaction is pH-dependent, favoring mildly acidic conditions (pH 4–6) for optimal yield.
O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime is pivotal in monitoring volatile organic compounds (VOCs). For instance:
The compound serves as an intermediate in synthesizing fluorinated pharmaceuticals. Its ability to introduce pentafluorobenzyl groups enhances drug candidates’ lipophilicity and metabolic stability.
The incorporation of the pentafluorobenzyl group into formaldoxime represents a critical synthetic transformation that enables the formation of O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime through several distinct mechanistic pathways [1] [2]. The primary mechanism involves the nucleophilic substitution reaction between 2,3,4,5,6-pentafluorobenzyl bromide and hydroxylamine derivatives, proceeding through an SN2-type mechanism where the hydroxylamine nitrogen acts as the nucleophile attacking the benzylic carbon [3] [4].
The reaction mechanism commences with the formation of a pentafluorobenzyl cation intermediate, facilitated by the electron-withdrawing effects of the five fluorine substituents on the benzene ring [4] [5]. These fluorine atoms significantly enhance the electrophilicity of the benzylic carbon through both inductive and resonance effects, making the substrate highly susceptible to nucleophilic attack [6] [7]. The strong electron-withdrawing nature of the pentafluorophenyl group stabilizes the transition state and accelerates the reaction kinetics compared to non-fluorinated analogs [8] [9].
Alternative mechanistic pathways include the phthalimide-mediated route, where 2,3,4,5,6-pentafluorobenzyl bromide initially reacts with N-hydroxyphthalimide to form N-(2,3,4,5,6-pentafluorobenzyloxy)phthalimide [3]. This intermediate subsequently undergoes hydrazinolysis to liberate the desired O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, which then condenses with formaldehyde to yield the target formaldoxime [3] [10]. This two-step approach provides enhanced selectivity and reduced side product formation, albeit at the expense of increased synthetic complexity [11] [12].
The electrochemical synthesis pathway represents an emerging mechanistic approach utilizing carbon-supported manganese electrocatalysts to facilitate the oxime formation [13]. Under these conditions, the reaction proceeds through a single-electron transfer mechanism, generating reactive intermediates that promote the coupling between formaldehyde and the pentafluorobenzyl hydroxylamine precursor [13] [14]. This method achieves approximately 41% Faradaic efficiency while maintaining neutral pH conditions throughout the transformation [13].
The optimization of formaldoxime functionalization for O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime synthesis requires careful control of multiple reaction parameters to achieve maximum yield and product purity [15] [10]. Temperature control emerges as the most critical factor, with optimal reaction conditions typically maintained between 20-80°C to balance reaction rate with product stability [10] [16]. Higher temperatures accelerate the oxime formation kinetics but may promote undesirable side reactions, including oxime polymerization and decomposition of the pentafluorobenzyl moiety [15] [16].
pH optimization plays a fundamental role in the reaction mechanism, with the optimal range established between 3.0-4.5 for most synthetic protocols [15] [17]. Under these mildly acidic conditions, the formaldehyde substrate becomes activated toward nucleophilic attack while preventing excessive protonation of the hydroxylamine nucleophile [15] [18]. The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbon center and facilitating the subsequent nucleophilic addition [15] [19].
Stoichiometric considerations require precise control of the molar ratio between formaldehyde and the pentafluorobenzyl hydroxylamine reagent [10] [11]. Research findings indicate that a slight excess of hydroxylamine (1.2-1.5 equivalents) provides optimal conversion efficiency while minimizing unreacted aldehyde content [10] [15]. This ratio accounts for potential side reactions and ensures complete consumption of the carbonyl substrate [11] [18].
Parameter | Optimal Range | Critical Impact | Monitoring Method |
---|---|---|---|
Temperature (°C) | 20-80 | Reaction rate, side reactions | Temperature probe |
pH | 3.0-4.5 | Oxime formation kinetics | pH meter/indicator |
Reaction Time (hours) | 1-6 | Conversion completion | GC-MS analysis |
Molar Ratio (Aldehyde:Hydroxylamine) | 1:1.2-1.5 | Yield optimization | Stoichiometric calculation |
Solvent System | Aqueous-organic biphasic | Product separation | Phase separation observation |
Catalyst Loading (%) | 0.1-2.0 | Reaction efficiency | Catalyst weighing |
Pressure (atm) | 1-2 | Volatility control | Pressure gauge |
Water Content (%) | <5 | Product stability | Karl Fischer titration |
Solvent selection significantly influences both reaction kinetics and product isolation efficiency [10] [20]. Biphasic aqueous-organic systems provide optimal conditions by allowing the hydrophilic formaldehyde and hydroxylamine components to interact in the aqueous phase while facilitating extraction of the lipophilic pentafluorobenzyl product into the organic layer [10] [21]. Common organic solvents include dichloromethane, toluene, and ethyl acetate, each offering distinct advantages in terms of product solubility and separation characteristics [20] [22].
Catalytic enhancement can be achieved through the addition of mild acid catalysts, typically at loading levels of 0.1-2.0% by weight [15] [19]. Pyridine and hydrochloric acid represent the most commonly employed catalysts, with pyridine facilitating nucleophilic attack and hydrochloric acid promoting carbonyl activation [15] [23]. The choice of catalyst depends on the specific reaction conditions and desired stereochemical outcome, as the formation of E and Z oxime isomers can be influenced by the catalytic environment [15] [19].
Industrial-scale production of O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime presents numerous technical and economic challenges that require sophisticated solutions for commercial viability [1] [2]. Raw material handling represents the primary concern due to the corrosive nature of 2,3,4,5,6-pentafluorobenzyl bromide and the reactive properties of hydroxylamine derivatives [4] [3]. Specialized corrosion-resistant equipment fabricated from high-grade stainless steel or fluoropolymer-lined vessels is essential for safe and reliable operation [4] [5].
Process control systems must accommodate the tendency of oximes to undergo polymerization under certain conditions, particularly at elevated temperatures or in the presence of trace metal contaminants [16] [15]. Advanced temperature and pH monitoring systems with rapid response capabilities are implemented to maintain optimal reaction conditions and prevent runaway polymerization reactions [13] [17]. Real-time analytical monitoring using gas chromatography-mass spectrometry enables immediate detection of process deviations and quality control verification [10] [24].
Synthetic Route | Starting Materials | Reaction Conditions | Typical Yield (%) | Reaction Time | Purity Achieved (%) | Industrial Scalability |
---|---|---|---|---|---|---|
Direct Oxime Formation | Formaldehyde + Hydroxylamine | Aqueous medium, pH 3-4, room temperature | 70-85 | 2-6 hours | 85-92 | Moderate |
Pentafluorobenzyl Bromide Method | 2,3,4,5,6-Pentafluorobenzyl bromide + Hydroxylamine | Organic solvent, base catalysis, 50-80°C | 75-90 | 3-8 hours | 90-95 | High |
Phthalimide Intermediate Route | Pentafluorobenzyl bromide + N-hydroxyphthalimide | Two-step: alkylation then hydrazinolysis | 65-80 | 12-24 hours (total) | 88-93 | Low |
Hydroxylamine Hydrochloride Method | Formaldehyde + O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine·HCl | Buffered aqueous solution, controlled pH | 85-95 | 15 minutes - 2 hours | >98 | Very High |
Electrochemical Synthesis | Formaldehyde + Hydroxylamine (electrochemical conditions) | Carbon-supported Mn catalyst, neutral pH | 40-45 | 1-4 hours | 75-85 | Under Development |
Product purification presents significant challenges due to the similar physical properties of fluorinated impurities and the desired product [10] [12]. Multi-stage crystallization processes are employed to achieve the required purity specifications, typically exceeding 98% for analytical and research applications [2] [10]. Advanced separation techniques including preparative high-performance liquid chromatography and supercritical fluid extraction are utilized for high-purity applications [10] [20].
Heat transfer limitations in large-scale reactors necessitate specialized reactor designs to maintain uniform temperature distribution [13] [17]. Modular reactor systems with enhanced heat exchange capabilities are under development to address scale-up challenges while maintaining product quality and reaction selectivity [13] [7]. These systems incorporate advanced mixing technologies and temperature control mechanisms to ensure consistent product formation across the entire reactor volume [17] [25].
Economic factors significantly influence the commercial viability of large-scale production, with raw material costs representing the largest component of manufacturing expenses [1] [2]. Process intensification strategies focus on improving atom economy and reducing waste generation to enhance overall process economics [7] [26]. Integration of recycling systems for recovering and reusing pentafluorobenzyl bromide and other expensive reagents provides substantial cost reductions while improving environmental sustainability [5] [8].
Challenge Category | Specific Challenge | Current Solution | Implementation Status |
---|---|---|---|
Raw Material Handling | Pentafluorobenzyl bromide corrosivity | Specialized corrosion-resistant equipment | Commercially implemented |
Reaction Control | Oxime polymerization tendency | Temperature and pH control systems | Widely adopted |
Product Purification | Fluorinated impurity removal | Multi-stage crystallization | Standard practice |
Safety Considerations | Toxic reagent exposure | Closed-loop handling systems | Regulatory requirement |
Environmental Compliance | Fluorinated waste disposal | Specialized waste treatment | Mandatory compliance |
Quality Control | Purity specification maintenance | Advanced analytical methods | Industry standard |
Scale-up Issues | Heat transfer limitations | Modular reactor design | Under development |
Economic Factors | High raw material costs | Process intensification | Ongoing optimization |
Environmental compliance requirements for fluorinated compounds demand specialized waste treatment systems capable of handling both organic and inorganic fluorinated byproducts [8] [7]. Thermal destruction systems operating at elevated temperatures with appropriate scrubbing technologies are employed to ensure complete mineralization of fluorinated waste streams [5] [26]. Regulatory frameworks continue to evolve, requiring ongoing adaptation of waste management protocols and treatment technologies [8] [7].
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